

(Chloromethyl)cyclopropane (CAS 5911-08-0): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: [(Chloromethoxy)methyl]cyclopropane

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For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)cyclopropane, with the CAS number 5911-08-0, is a versatile synthetic intermediate characterized by a strained cyclopropane ring attached to a chloromethyl group. This unique structural combination imparts significant reactivity, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in drug discovery.

Chemical and Physical Properties

(Chloromethyl)cyclopropane is a colorless liquid with a characteristic odor. Its physical and chemical properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.^{[1][2][3][4][5]}

Table 1: Physical Properties of (Chloromethyl)cyclopropane

Property	Value	Source
Molecular Formula	C ₄ H ₇ Cl	[6]
Molecular Weight	90.55 g/mol	[3][6]
Appearance	Colorless liquid	[1][7]
Odor	Characteristic	[1]
Boiling Point	87-89 °C	[1][2][4]
Melting Point	-91 °C	[1][4]
Density	0.98 g/mL at 25 °C	[2][3]
Refractive Index (n _{20/D})	1.435	[2][3]
Flash Point	-1 °C (30.2 °F)	[1]
Solubility	Soluble in chloroform and methanol.[8]	

Table 2: Chemical Identifiers

Identifier	Value
CAS Number	5911-08-0
InChI	InChI=1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2
InChI Key	ZVTQWXCKQTUVPY-UHFFFAOYSA-N
SMILES	C1CC1CC1
Synonyms	Cyclopropylmethyl chloride, Cyclopropane, (chloromethyl)-

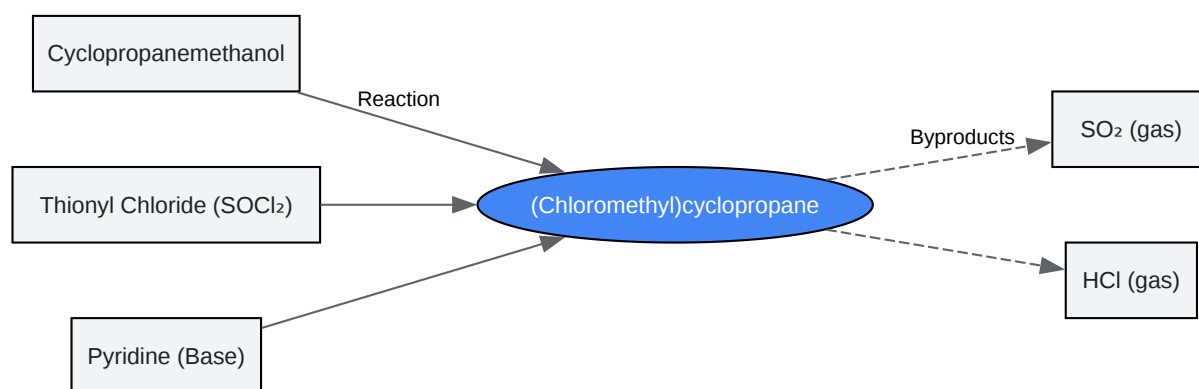
Synthesis and Reactivity

The presence of a primary chloride on a cyclopropylmethyl scaffold makes (Chloromethyl)cyclopropane a reactive substrate for a variety of nucleophilic substitution

reactions. However, the strained three-membered ring can also participate in rearrangement reactions, particularly under conditions that favor carbocation formation.

Synthesis of (Chloromethyl)cyclopropane

A common laboratory-scale synthesis involves the chlorination of cyclopropanemethanol using thionyl chloride (SOCl_2) or a similar chlorinating agent.

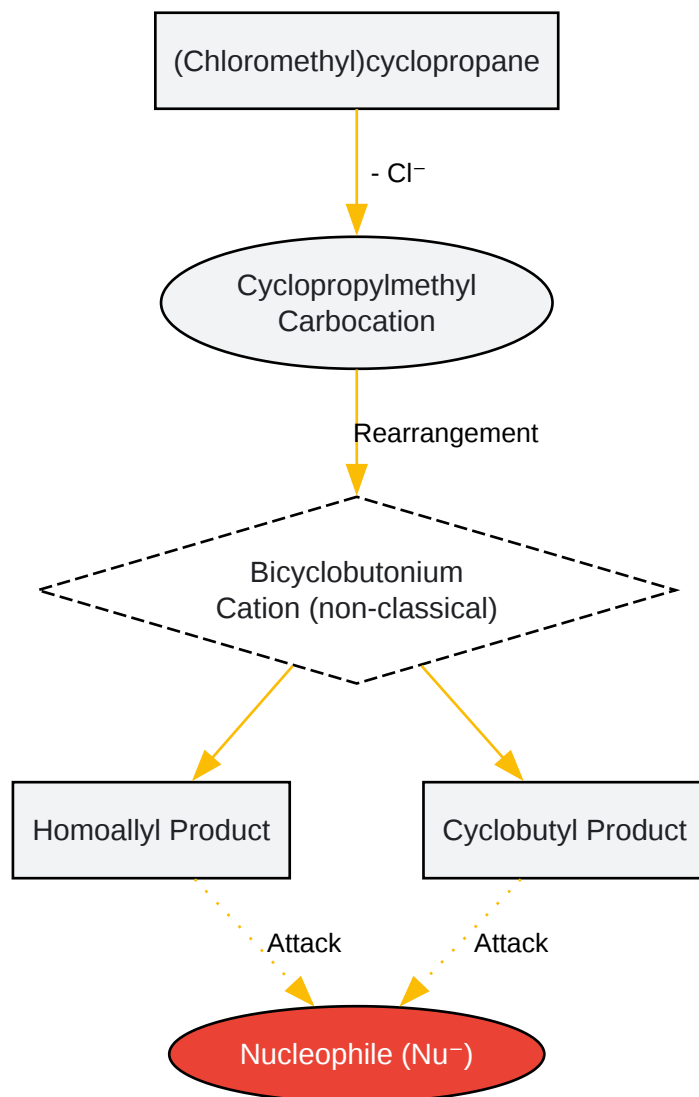
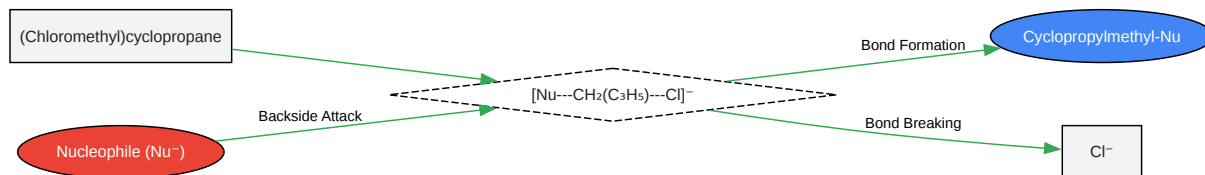


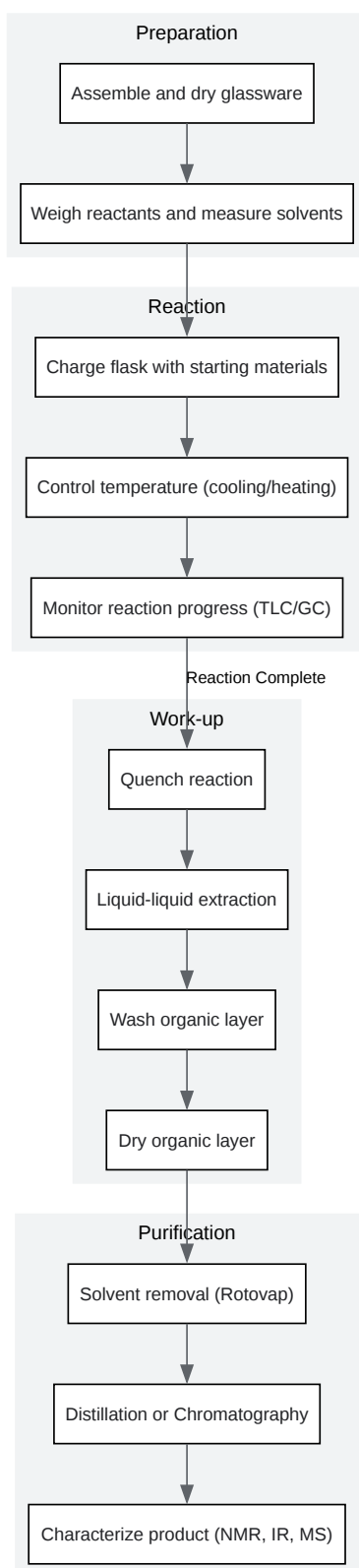
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Caption: Synthesis of (Chloromethyl)cyclopropane.

Nucleophilic Substitution Reactions ($\text{S}_\text{N}2$ Pathway)

As a primary alkyl halide, (Chloromethyl)cyclopropane readily undergoes $\text{S}_\text{N}2$ reactions with a variety of nucleophiles. These reactions typically proceed with inversion of configuration and are favored by polar aprotic solvents.





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